N-Oxalylglycine (NOG) Demonstrates Inferior Potency but Distinct Activity Profile for JMJD2 Demethylases Compared to Derivatives
N-Oxalylglycine (NOG) is a broad-spectrum but relatively weak inhibitor of JMJD2 family histone demethylases. In comparative enzyme assays, NOG inhibited JMJD2A, JMJD2C, and JMJD2E with IC50 values of 250 µM, 500 µM, and 24 µM, respectively [1]. The synthesis and characterization of NOG derivatives, such as compound 1 (which incorporates an additional aromatic group), demonstrated a marked improvement in potency, with IC50 values for JMJD2A and JMJD2C decreasing to 3.4 µM and 2.8 µM, respectively [2]. This quantitative difference underscores that NOG itself is an unsuitable tool for achieving potent or selective JMJD2 inhibition in cellular or biochemical assays.
| Evidence Dimension | IC50 for JMJD2 Histone Demethylase Inhibition |
|---|---|
| Target Compound Data | JMJD2A IC50 = 250 µM; JMJD2C IC50 = 500 µM; JMJD2E IC50 = 24 µM |
| Comparator Or Baseline | Compound 1 (NOG derivative): JMJD2A IC50 = 3.4 µM; JMJD2C IC50 = 2.8 µM |
| Quantified Difference | NOG is 73-fold less potent for JMJD2A and 179-fold less potent for JMJD2C compared to its derivative. |
| Conditions | In vitro enzyme activity assay using recombinant JMJD2 proteins. |
Why This Matters
This data defines NOG as a low-potency, broad-spectrum tool that should not be used for selective JMJD2 inhibition, directing procurement toward specific derivatives or alternative inhibitors when potent epigenetic modulation is required.
- [1] Rose, N.R., Woon, E.C.Y., Kingham, G.L., et al. Selective inhibitors of the JMJD2 histone demethylases: Combined nondenaturing mass spectrometric screening and crystallographic approaches. J. Med. Chem. 53, 1810-1818 (2010). View Source
- [2] Hamada, S., Kim, T.D., Suzuki, T., et al. Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors. Bioorg. Med. Chem. Lett. 19, 2852-2855 (2009). View Source
